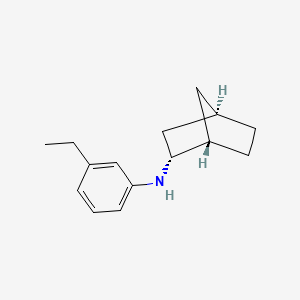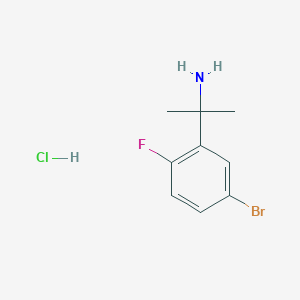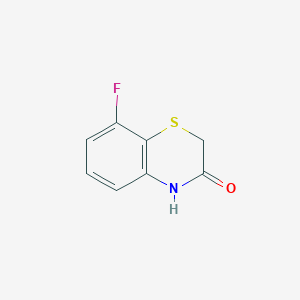
6-(Pyridin-2-yldisulfanyl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pyridin-2-yldisulfanyl)hexanoic acid is an organic compound characterized by the presence of a pyridine ring and a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yldisulfanyl)hexanoic acid typically involves the reaction of 2,2′-dipyridyldisulfide with 3-mercaptopropionic acid in the presence of acetic acid and ethanol. The reaction is carried out at room temperature for approximately 2 hours . This method ensures the formation of the desired disulfide bond, linking the pyridine ring to the hexanoic acid chain.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Pyridin-2-yldisulfanyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Pyridin-2-yldisulfanyl)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its disulfide bond can be cleaved and reformed, making it useful in dynamic covalent chemistry.
Biology: Employed in the study of protein-protein interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(Pyridin-2-yldisulfanyl)hexanoic acid involves the cleavage and formation of disulfide bonds. This dynamic behavior allows it to interact with various molecular targets, including proteins and enzymes. The compound can modulate protein function by forming reversible covalent bonds with cysteine residues, thereby affecting protein structure and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Pyridin-2-yldisulfanyl)propanoic acid
- 6-(Pyridin-2-yl)hexanoic acid
- 2-(Pyridin-2-yl)ethanethiol
Uniqueness
6-(Pyridin-2-yldisulfanyl)hexanoic acid is unique due to its specific combination of a pyridine ring and a disulfide bond within a hexanoic acid framework. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications that similar compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C11H15NO2S2 |
|---|---|
Molekulargewicht |
257.4 g/mol |
IUPAC-Name |
6-(pyridin-2-yldisulfanyl)hexanoic acid |
InChI |
InChI=1S/C11H15NO2S2/c13-11(14)7-2-1-5-9-15-16-10-6-3-4-8-12-10/h3-4,6,8H,1-2,5,7,9H2,(H,13,14) |
InChI-Schlüssel |
IGQUQSUNVWQLDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)SSCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]benzoic acid](/img/structure/B13909967.png)


![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl](/img/structure/B13909983.png)
![2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B13909986.png)

![3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13909990.png)

![4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13909997.png)
![2-[3-(Methylamino)oxetan-3-YL]ethanol](/img/structure/B13910020.png)
